N-(1-carbamoylcyclohexyl)-1-oxoisochromene-3-carboxamide
Description
N-(1-carbamoylcyclohexyl)-1-oxoisochromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound features a unique structure that includes a carbamoyl group attached to a cyclohexyl ring, an isochromene moiety, and a carboxamide group. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest for scientific research and industrial applications.
Properties
IUPAC Name |
N-(1-carbamoylcyclohexyl)-1-oxoisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c18-16(22)17(8-4-1-5-9-17)19-14(20)13-10-11-6-2-3-7-12(11)15(21)23-13/h2-3,6-7,10H,1,4-5,8-9H2,(H2,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIPEGDIPBFXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)NC(=O)C2=CC3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-carbamoylcyclohexyl)-1-oxoisochromene-3-carboxamide typically involves multiple steps, starting with the preparation of the isochromene core. One common method involves the cyclization of a suitable precursor, such as a substituted benzaldehyde, under acidic conditions to form the isochromene ring. The cyclohexyl carbamoyl group can be introduced through a nucleophilic substitution reaction using a suitable carbamoylating agent, such as carbamoyl chloride, in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and improved scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(1-carbamoylcyclohexyl)-1-oxoisochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Carbamoyl chloride in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(1-carbamoylcyclohexyl)-1-oxoisochromene-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases, given its unique structural features and potential biological activity.
Mechanism of Action
The mechanism of action of N-(1-carbamoylcyclohexyl)-1-oxoisochromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
- N-(1-carbamoylcyclohexyl)-4-chlorobenzamide
- N-(1-carbamoylcyclohexyl)-1-oxoisochromene-3-carboxylate
- N-(1-carbamoylcyclohexyl)-1-oxoisochromene-3-carboxylamide
Uniqueness: N-(1-carbamoylcyclohexyl)-1-oxoisochromene-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
